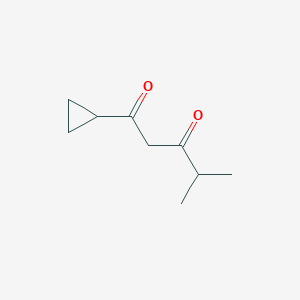
1-Cyclopropyl-4-methylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-methylpentane-1,3-dione is an organic compound characterized by a cyclopropyl group attached to a pentane backbone with two ketone functionalities at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-methylpentane-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, which facilitates the formation of the cyclopropyl ring . Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring, followed by rearrangement using dimethyl amino pyridine (DMAP) to yield the final triketone molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-methylpentane-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-4-methylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: This compound shares a similar structure but with additional methyl groups, which can influence its reactivity and applications.
Cyclopropyl ketones: Other cyclopropyl ketones with different substituents can exhibit varying chemical properties and uses.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(10)5-9(11)7-3-4-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
VLTSHOPZXUPONE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)
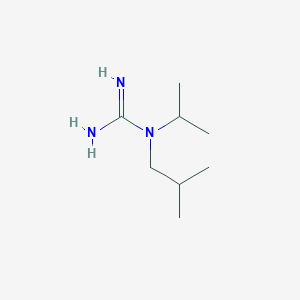
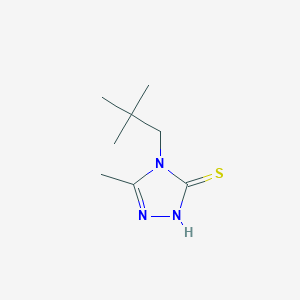
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)
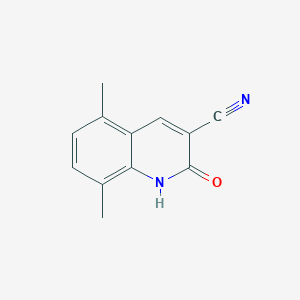


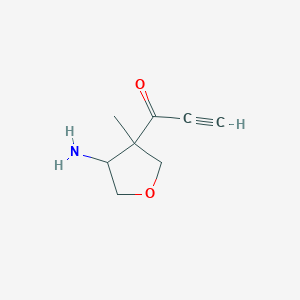
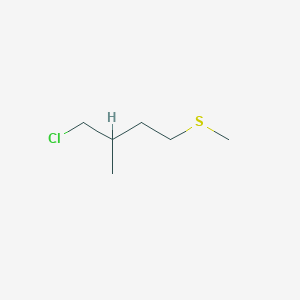
![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13186632.png)
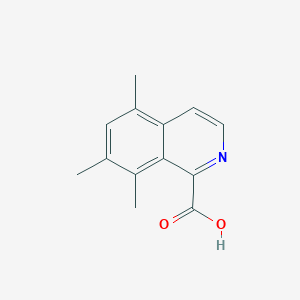
![3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13186634.png)


